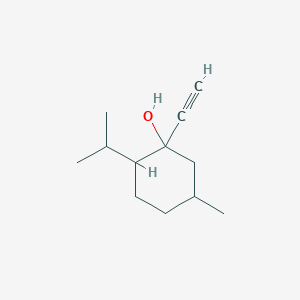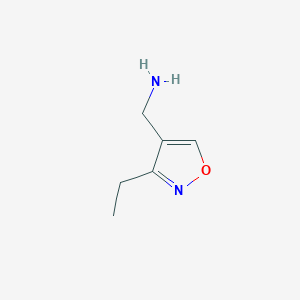
(3-Ethyl-1,2-oxazol-4-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-1,2-oxazol-4-YL)methanamine is a heterocyclic compound that features an oxazole ring substituted with an ethyl group at the 3-position and a methanamine group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2-oxazol-4-YL)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethyl and methanamine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-hydroxy ketone with hydroxylamine can yield the oxazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-1,2-oxazol-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
(3-Ethyl-1,2-oxazol-4-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of (3-Ethyl-1,2-oxazol-4-YL)methanamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-1,2-oxazol-4-YL)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethyl-1,2-oxazol-3-YL)methanamine: Similar structure but with the ethyl group at a different position.
(3-Ethyl-1,2-oxazol-5-YL)methanamine: Similar structure but with the methanamine group at a different position.
Uniqueness
(3-Ethyl-1,2-oxazol-4-YL)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(3-ethyl-1,2-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-2-6-5(3-7)4-9-8-6/h4H,2-3,7H2,1H3 |
Clé InChI |
FQHQZIFLLOZBFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


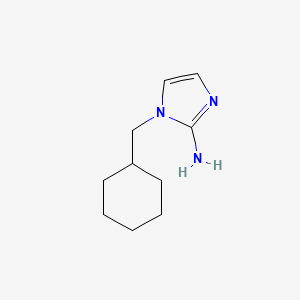
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)

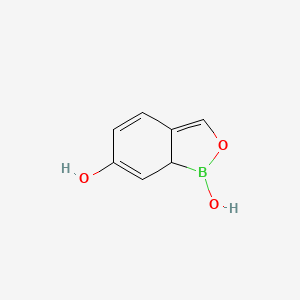
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
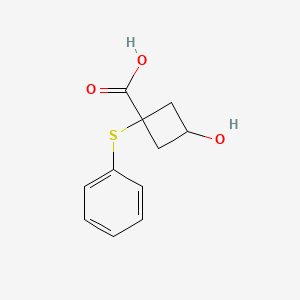

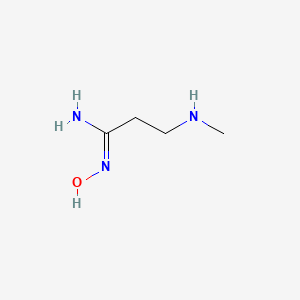

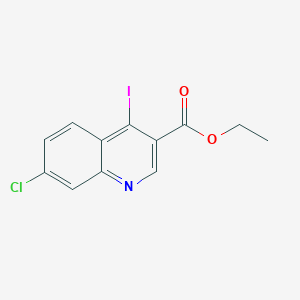
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)

